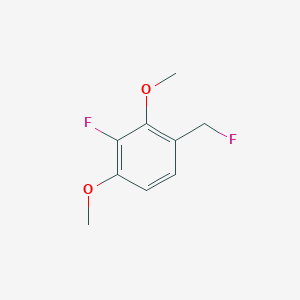
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the hydrogen atoms are substituted with methoxy, fluoro, and fluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has methoxy groups at the 1 and 3 positions.
Fluoromethylation: The fluoromethyl group can be introduced using reagents like fluoromethyl iodide or fluoromethyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and fluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The methoxy groups may also contribute to its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain reactions.
1,3-Dimethoxy-2-fluorobenzene: Lacks the fluoromethyl group at the 4 position, affecting its chemical properties.
1,3-Dimethoxy-4-(fluoromethyl)benzene: Lacks the fluorine atom at the 2 position, altering its reactivity.
Uniqueness
1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
1806355-21-4 |
|---|---|
Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
3-fluoro-1-(fluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
YQIJWUOHCPMGIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CF)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


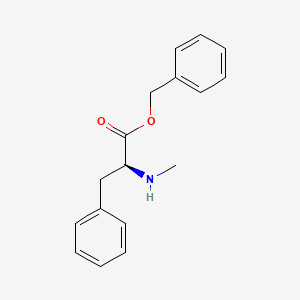
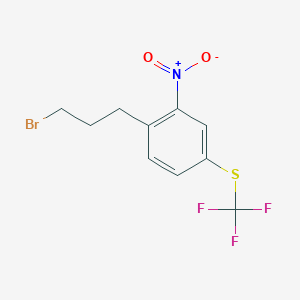

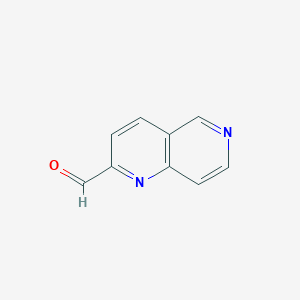
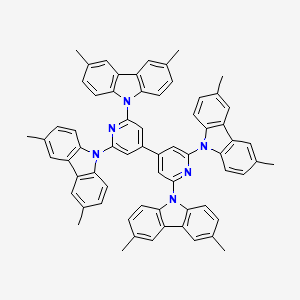
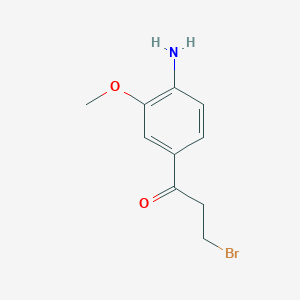
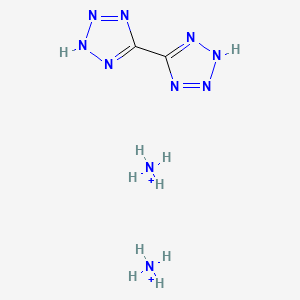
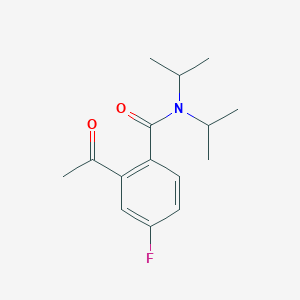
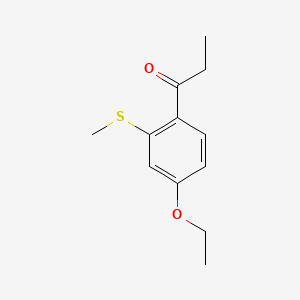

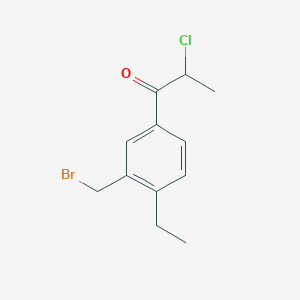
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)


